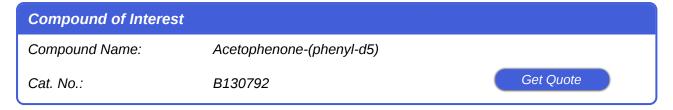


Spectral Data Analysis of Acetophenone-(phenyl-d5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Acetophenone-(phenyl-d5)**. This deuterated analog of acetophenone is a valuable tool in various research applications, including as an internal standard for quantitative analysis and in metabolic studies.[1] This document presents a detailed analysis of its spectral characteristics, experimental protocols for data acquisition, and a visualization of its mass spectral fragmentation pathway.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for **Acetophenone-(phenyl-d5)**. For comparative purposes, typical spectral data for the non-deuterated Acetophenone are also included.

Table 1: ¹H NMR Spectral Data



| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|------------------------------|--------------------------------|---------------------------|--------------|
| Acetophenone- (phenyl-d5) | -COCH₃ | ~2.5 | Singlet |
| Phenyl-d₅ | Not Applicable (No Protons) | - | |
| Acetophenone | -COCH₃ | ~2.6 | Singlet |
| Phenyl-H (ortho) | ~7.9 | Multiplet | |
| Phenyl-H (meta, para) | ~7.4-7.6 | Multiplet | _ |

Note: The chemical shift of the methyl protons in **Acetophenone-(phenyl-d5)** is expected to be very similar to that of non-deuterated acetophenone.

Table 2: 13C NMR Spectral Data

| Compound | Carbon Atom | Chemical Shift (δ) ppm |
|-------------------------------------|--|------------------------|
| Acetophenone-(phenyl-d5) | C=O | ~198 |
| -COCH₃ | ~26 | |
| Phenyl-d₅ (C-ipso) | ~137 | _ |
| Phenyl-d₅ (C-ortho, C-meta, C-para) | ~128-133 (broadened due to C-D coupling) | |
| Acetophenone | C=O | ~198.1 |
| -COCH₃ | ~26.5 | |
| Phenyl (C-ipso) | ~137.1 | _ |
| Phenyl (C-ortho) | ~128.2 | _ |
| Phenyl (C-meta) | ~128.5 | - |
| Phenyl (C-para) | ~133.0 | |



Note: In the ¹³C NMR spectrum of **Acetophenone-(phenyl-d5)**, the signals for the deuterated phenyl carbons will be broadened and may show splitting due to carbon-deuterium coupling.

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Fragment lons (m/z) |
|------------------------------|-----------------------------------|-------------------------------|----------------------------|
| Acetophenone- (phenyl-d5) | C ₈ H ₃ D₅O | 125.18 | 125 (M+), 110, 82, 51 |
| Acetophenone | C ₈ H ₈ O | 120.15 | 120 (M+), 105, 77, 51 |

Experimental Protocols

The following are general experimental protocols for acquiring NMR and MS data for **Acetophenone-(phenyl-d5)**. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of Acetophenone-(phenyl-d5) in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.



- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on the concentration and instrument sensitivity.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-220 ppm.
 - Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

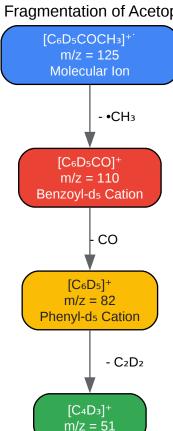
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of Acetophenone-(phenyl-d5) in a volatile organic solvent (e.g., methanol or acetonitrile).
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC) for sample introduction.
- GC-MS Acquisition Parameters:
 - Injection Mode: Split or splitless injection.
 - Injector Temperature: 250 °C.
 - GC Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.



Visualization of Key Processes Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of **Acetophenone-** (phenyl-d5) under electron ionization.



Mass Spectrometry Fragmentation of Acetophenone-(phenyl-d5)

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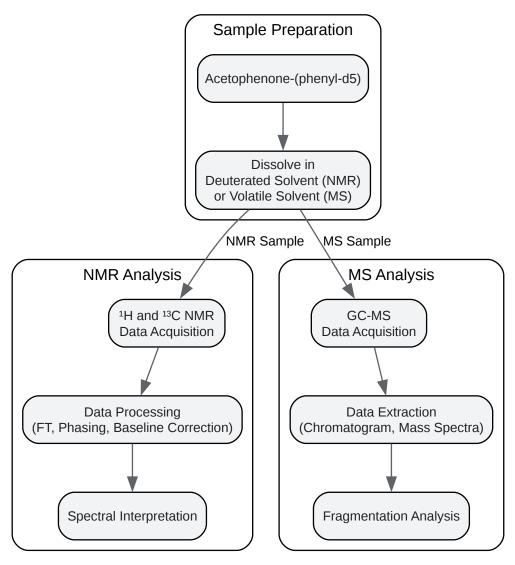
Caption: Fragmentation pathway of Acetophenone-(phenyl-d5) in EI-MS.

General Experimental Workflow

The diagram below outlines the general workflow for the spectral analysis of **Acetophenone-** (phenyl-d5).



Experimental Workflow for Spectral Analysis



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Caption: General workflow for NMR and MS analysis.

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References

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